Temiverine
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Overview
Description
Temiverine: is a synthetic compound known for its anticholinergic properties. It is primarily used in the treatment of overactive bladder and other urogenital diseases. The compound is a muscarinic acetylcholine receptor antagonist, which means it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temiverine can be synthesized through a multi-step process involving the esterification of benzeneacetic acid with a butynyl ester. The key steps include:
Esterification: Benzeneacetic acid is reacted with 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification reactions under controlled conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Temiverine can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the alkyne group to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) is typical.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Benzeneacetic acid and 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol.
Scientific Research Applications
Chemistry: Temiverine is used as a model compound in studies involving muscarinic receptor antagonists. It helps in understanding the structure-activity relationship (SAR) of anticholinergic agents .
Biology: In biological research, this compound is used to study the effects of muscarinic receptor inhibition on various physiological processes, particularly in the urinary bladder .
Medicine: this compound is investigated for its therapeutic potential in treating overactive bladder and other urogenital disorders. It is also studied for its effects on smooth muscle relaxation and its potential use in other conditions involving smooth muscle hyperactivity .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticholinergic drugs. Its synthesis and production methods are optimized for large-scale manufacturing .
Mechanism of Action
Temiverine exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly found in the smooth muscle of the bladder. By inhibiting these receptors, this compound reduces the binding of acetylcholine, leading to decreased muscle contractions and relief from symptoms of overactive bladder . The compound also affects voltage-gated calcium channels, further contributing to its muscle relaxant properties .
Comparison with Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder.
Atropine: A well-known anticholinergic agent with broader applications.
Tolterodine: A selective muscarinic receptor antagonist used in the treatment of urinary incontinence.
Uniqueness: Temiverine is unique in its specific binding affinity for the M3 receptor subtype, which makes it particularly effective in targeting bladder smooth muscle. Its chemical structure, featuring a butynyl ester group, also distinguishes it from other anticholinergic agents .
Properties
CAS No. |
173324-94-2 |
---|---|
Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3 |
InChI Key |
DMEPDNFRHUGNPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
173324-94-2 | |
Synonyms |
4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate NS 21 NS-21 temiverine |
Origin of Product |
United States |
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